molecular formula C6H13NO4S B15112337 3-Methylpent-1-yn-3-amine;sulfuric acid

3-Methylpent-1-yn-3-amine;sulfuric acid

Cat. No.: B15112337
M. Wt: 195.24 g/mol
InChI Key: FPTRTRXQYRLZHB-UHFFFAOYSA-N
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Description

3-Methylpent-1-yn-3-amine (C₆H₁₁N) is a tertiary alkyne-amine characterized by a triple bond (C≡C) and an amine group (-NH₂) at the third carbon of a methyl-substituted pentane backbone . Its sulfuric acid derivative likely exists as a salt or co-formulation, where sulfuric acid (H₂SO₄) acts as a counterion or catalyst. For example, sulfuric acid forms stable clusters with amines like dimethylamine, which play roles in atmospheric aerosol nucleation .

Properties

Molecular Formula

C6H13NO4S

Molecular Weight

195.24 g/mol

IUPAC Name

3-methylpent-1-yn-3-amine;sulfuric acid

InChI

InChI=1S/C6H11N.H2O4S/c1-4-6(3,7)5-2;1-5(2,3)4/h1H,5,7H2,2-3H3;(H2,1,2,3,4)

InChI Key

FPTRTRXQYRLZHB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C#C)N.OS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methylpent-1-yn-3-amine can be synthesized through several methods. One common method involves the reaction of 3-methyl-1-pentyne with ammonia in the presence of a catalyst. The reaction conditions typically include elevated temperatures and pressures to facilitate the formation of the amine group .

Industrial Production Methods

In industrial settings, 3-Methylpent-1-yn-3-amine is produced using large-scale chemical reactors. The process involves the continuous feeding of reactants and the use of catalysts to ensure high yield and purity. The product is then purified through distillation and other separation techniques .

Chemical Reactions Analysis

Types of Reactions

3-Methylpent-1-yn-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methylpent-1-yn-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylpent-1-yn-3-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with other molecules, facilitating its incorporation into larger chemical structures. The compound can also undergo nucleophilic attacks, leading to the formation of new chemical bonds .

Comparison with Similar Compounds

Comparison with Similar Sulfuric Acid Compounds

Sulfuric acid derivatives are pivotal in organic synthesis, particularly as catalysts. Below is a detailed comparison of 3-methylpent-1-yn-3-amine; sulfuric acid with analogous systems:

Catalytic Performance in Organic Reactions
Compound Reaction Type Yield Conditions Advantages Reference
Alumina Sulfuric Acid (ASA) Pechmann condensation 85–95% 100°C, solvent-free High recyclability; outperforms H₂SO₄
Molybdate Sulfuric Acid (MSA) gem-Bisamide synthesis 90–95% 80–90°C, ethyl acetate Superior selectivity vs. commercial H₂SO₄
Xanthan Sulfuric Acid (XSA) Pechmann condensation 80–95% Room temperature, 10 mol% XSA Energy-efficient; no solvent required
3-Methylpent-1-yn-3-amine; H₂SO₄ Inferred: Alkyne-amine catalysis N/A Speculative Potential for tailored acid-base catalysis

Key Findings :

  • ASA and MSA exhibit enhanced catalytic activity and recyclability compared to traditional sulfuric acid in condensation and cyclization reactions .
  • XSA enables room-temperature Pechmann reactions, reducing energy consumption .
  • 3-Methylpent-1-yn-3-amine; H₂SO₄ may leverage its alkyne moiety for specialized catalysis, though experimental data is lacking.
Stability and Environmental Impact
  • ASA, MSA, and XSA are solid acid catalysts with low toxicity and reusability, aligning with green chemistry principles .
  • Sulfuric acid-amine clusters (e.g., H₂SO₄-dimethylamine) demonstrate high thermodynamic stability in atmospheric nucleation, with dimethylamine forming more stable clusters than ammonia .
  • 3-Methylpent-1-yn-3-amine; H₂SO₄ could theoretically exhibit similar stability due to the amine’s basicity, but its environmental impact remains unstudied.
Industrial and Atmospheric Relevance
  • ASA and MSA are used in large-scale syntheses of pharmaceuticals and agrochemicals due to their efficiency and low corrosivity .
  • Sulfuric acid-amine clusters are critical in atmospheric new particle formation (NPF), influencing climate dynamics .
  • 3-Methylpent-1-yn-3-amine; H₂SO₄ might find niche applications in fine chemical synthesis or aerosol chemistry, pending further research.

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